molecular formula C14H12ClN5O B2715793 2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone CAS No. 338414-58-7

2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone

Cat. No.: B2715793
CAS No.: 338414-58-7
M. Wt: 301.73
InChI Key: GGRBRJZEMKZIOV-SEJKWVFYSA-N
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Description

2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazone functional group, which is a key component in many chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone typically involves the reaction of 4-chlorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, often in an ethanol solvent, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazones.

Scientific Research Applications

2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biomolecules and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methylphenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone
  • 2-[2-(4-Bromophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone
  • 2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone

Uniqueness

Compared to similar compounds, 2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2E,3E)-2-[(4-chlorophenyl)hydrazinylidene]-3-hydrazinylidene-1-pyridin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O/c15-11-1-3-12(4-2-11)19-20-13(9-18-16)14(21)10-5-7-17-8-6-10/h1-9,19H,16H2/b18-9+,20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRBRJZEMKZIOV-SEJKWVFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C=NN)C(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C(\C=N\N)/C(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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